molecular formula C23H26BrNO6 B11443382 3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11443382
M. Wt: 492.4 g/mol
InChI Key: OCYUWPJOQXDFNO-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the hexahydroquinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as ester, ketone, and aromatic bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with an amine, such as aniline, to form the hexahydroquinoline core.

    Bromination: The aromatic ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group.

    Esterification: The final step involves esterification of the carboxylic acid groups using methanol and a catalyst like sulfuric acid to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with substituted groups.

Scientific Research Applications

3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 6-methyl 4-(3-chloro-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Ethyl 6-methyl 4-(3-fluoro-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of 3-Ethyl 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in the presence of the bromo group, which can undergo specific reactions that other halogenated derivatives may not. This allows for the synthesis of unique derivatives and the exploration of new chemical and biological properties.

Properties

Molecular Formula

C23H26BrNO6

Molecular Weight

492.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H26BrNO6/c1-6-31-23(28)18-12(3)25-15-9-11(2)17(22(27)30-5)21(26)20(15)19(18)13-7-8-16(29-4)14(24)10-13/h7-8,10-11,17,19,25H,6,9H2,1-5H3

InChI Key

OCYUWPJOQXDFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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